molecular formula C23H32Cl2N2O2 B4176282 N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride

N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride

Cat. No. B4176282
M. Wt: 439.4 g/mol
InChI Key: UIYASYIEUHSJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride, also known as BEBQ, is a chemical compound that has gained significant attention in the field of scientific research. BEBQ is a quinuclidine-based compound that has been synthesized for its potential use as a tool in neuroscience research.

Mechanism of Action

N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride acts as a selective agonist for M1 muscarinic acetylcholine receptors. Activation of these receptors leads to an increase in intracellular calcium levels and the activation of various signaling pathways. This ultimately leads to the physiological effects associated with M1 receptor activation, including improvements in learning and memory.
Biochemical and Physiological Effects
N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride has been shown to improve cognitive function in animal models. Studies have demonstrated that N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride can enhance learning and memory in mice and rats. Additionally, N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride has been shown to have potential therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride has several advantages as a research tool. It is a highly selective agonist for M1 muscarinic acetylcholine receptors, which allows for more precise studies of these receptors. Additionally, N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride has a long half-life, which makes it suitable for in vivo studies. However, N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride has some limitations as a research tool. It can be difficult to synthesize and is relatively expensive compared to other research chemicals.

Future Directions

There are several future directions for the study of N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride. One area of research is the development of more efficient synthesis methods for N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride. Additionally, there is potential for the development of new compounds that are based on the structure of N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride and have improved properties as research tools. Finally, there is a need for further studies on the potential therapeutic effects of N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride in the treatment of neurological disorders.
Conclusion
N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride is a quinuclidine-based compound that has gained significant attention in the field of scientific research. It has been shown to selectively activate M1 muscarinic acetylcholine receptors and has potential therapeutic effects in the treatment of neurological disorders. While N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride has several advantages as a research tool, it also has some limitations. Future research on N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride should focus on the development of more efficient synthesis methods and the potential therapeutic effects of the compound.

Scientific Research Applications

N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride has been utilized as a research tool in the field of neuroscience due to its ability to selectively activate M1 muscarinic acetylcholine receptors. These receptors are involved in a variety of physiological processes, including learning and memory. N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride has been used to study the role of M1 receptors in these processes, as well as in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

N-[(3-ethoxy-4-phenylmethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2.2ClH/c1-2-26-23-14-19(15-24-21-16-25-12-10-20(21)11-13-25)8-9-22(23)27-17-18-6-4-3-5-7-18;;/h3-9,14,20-21,24H,2,10-13,15-17H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYASYIEUHSJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2CN3CCC2CC3)OCC4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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